molecular formula C21H36N4OSn B6249254 [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane CAS No. 280121-60-0

[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane

Cat. No.: B6249254
CAS No.: 280121-60-0
M. Wt: 479.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane is an organotin compound that features a tetrazole ring substituted with a benzyloxymethyl group and a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane typically involves the reaction of a tetrazole derivative with a stannane reagent. One common method is the reaction of 2-(benzyloxymethyl)tetrazole with tributyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane can undergo various chemical reactions, including:

    Oxidation: The stannane group can be oxidized to form stannic compounds.

    Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.

    Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannane group reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are common.

    Coupling Reactions: Palladium catalysts are typically used in Stille coupling reactions.

Major Products

    Oxidation: Stannic derivatives.

    Substitution: Various substituted tetrazole derivatives.

    Coupling Reactions: Biaryl or other coupled products.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane is used as a precursor for the introduction of tetrazole rings into complex molecules. Its ability to undergo Stille coupling reactions makes it valuable for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The tetrazole ring is known for its bioisosteric properties, making this compound a potential intermediate in the synthesis of biologically active compounds. Tetrazole derivatives have been studied for their antibacterial, antifungal, and anticancer activities.

Industry

In materials science, tetrazole-containing compounds are explored for their energetic properties. This compound could be investigated for use in the development of new materials with specific electronic or explosive properties.

Mechanism of Action

The mechanism by which [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane exerts its effects depends on the specific application. In Stille coupling reactions, the stannane group acts as a nucleophile, forming a bond with an organic halide in the presence of a palladium catalyst. In biological systems, the tetrazole ring can mimic carboxylic acids, interacting with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    [2-(Benzyloxymethyl)tetrazol-5-yl]-trimethyl-stannane: Similar structure but with trimethylstannyl group.

    [2-(Benzyloxymethyl)tetrazol-5-yl]-triphenyl-stannane: Similar structure but with triphenylstannyl group.

    [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-germane: Similar structure but with a germanium atom instead of tin.

Uniqueness

[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane is unique due to the combination of the tetrazole ring and the tributylstannyl group

Properties

IUPAC Name

tributyl-[2-(phenylmethoxymethyl)tetrazol-5-yl]stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N4O.3C4H9.Sn/c1-2-4-9(5-3-1)6-14-8-13-11-7-10-12-13;3*1-3-4-2;/h1-5H,6,8H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKFNIVNRRMMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NN(N=N1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4OSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194509
Record name 2-[(Phenylmethoxy)methyl]-5-(tributylstannyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280121-60-0
Record name 2-[(Phenylmethoxy)methyl]-5-(tributylstannyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280121-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Phenylmethoxy)methyl]-5-(tributylstannyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flame-dried three-neck flask, a solution of 2-(benzyloxymethyl)-2H-tetrazole (2.01 g, 10.57 mmol) and tetramethylethylenediamine (3.16 mL, 21.4 mmol) in diethyl ether (30 mL) was cooled to −78° C. Once at the prescribed temperature, the mixture was treated with the dropwise addition of n-butyllithium (1.6 M in hexanes, 7.3 mL, 11.62 mmol), which caused the color of the solution to turn dark red. Upon completion of addition, the mixture was stirred for 10 minutes, and then transferred via cannula to a solution of tributyltin chloride (2.9 mL, 10.57 mmol) in diethyl ether (20 mL) which had been pre-cooled to −78° C. Upon completion of the transfer, the reaction was stirred for 45 minutes, and then quenched with saturated ammonium chloride solution. The mixture was allowed to come to room temperature, and the aqueous and organic layers were separated. The aqueous phase was extracted 3× with ethyl acetate, and the combined organic phases were washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield a residue. The residue was purified over silica gel, eluting with 1% then 5% then 10% ethyl acetate/hexanes to yield 2-(benzyloxymethyl)-5-(tributylstannyl)-2H-tetrazole (3.0 g, 60% yield) as a colorless oil.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
3.16 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-benzyloxymethyltetrazole (1 mmole) and TMEDA (2 mmole) in 3 mL diethyl ether at −78° C. was added n-BuLi in hexanes (1 mmole). This was let stir for 5 min at −78° C. and then it was added to a precooled (−78° C.) solution of (n-Bu)3SnCl (1 mmole) in 2 mL of diethyl ether. After stirring at −78° C. for 30 min it was diluted with water and diethyl ether. Extraction and chromatography provided 2-benzyloxymethyl-5-(tributylstannyl)tetrazole as a colorless oil.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
(n-Bu)3SnCl
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.